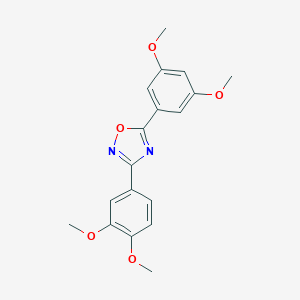![molecular formula C24H22N4O2S3 B301931 N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide](/img/structure/B301931.png)
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 is not yet fully understood. However, studies have suggested that it can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase, which are involved in different cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It can also inhibit the activity of acetylcholinesterase and tyrosine kinase, which are involved in different cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 in lab experiments is its potential applications in different fields, including cancer research and Alzheimer's disease. Its synthesis method is relatively simple, and it can be easily obtained in moderate yields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
Direcciones Futuras
There are several future directions for the study of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1. One area of interest is the optimization of its synthesis method to increase the yield and purity of the N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide. Another area of interest is the elucidation of its mechanism of action, which can provide insights into its potential applications in different fields. Additionally, the development of derivatives of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 with improved efficacy and selectivity can provide new avenues for its use in various applications.
Métodos De Síntesis
The synthesis of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 involves the reaction of 2-mercaptobenzothiazole with ethyl 4-aminobenzoate, followed by the reaction of the resulting N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide with 2-bromoacetylpyridine. The final step involves the reaction of the resulting N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide with 4-ethylphenylhydrazine under reflux conditions. The yield of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 is around 50%.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of various scientific studies due to its potential applications in different fields. One of the main areas of interest is its use as an anticancer agent. Studies have shown that N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Propiedades
Nombre del producto |
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C24H22N4O2S3 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H22N4O2S3/c1-2-16-6-8-17(9-7-16)26-22(30)15-32-24-28-19-11-10-18(13-20(19)33-24)27-21(29)14-31-23-5-3-4-12-25-23/h3-13H,2,14-15H2,1H3,(H,26,30)(H,27,29) |
Clave InChI |
RCAVHDOMFACSIM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B301849.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B301852.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)

![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
